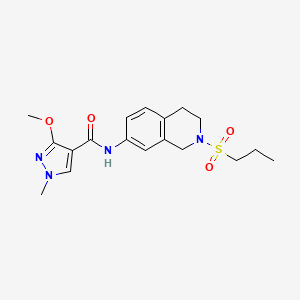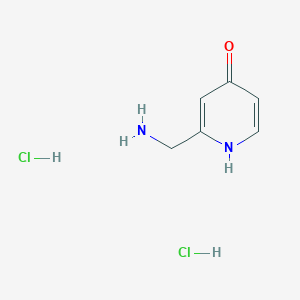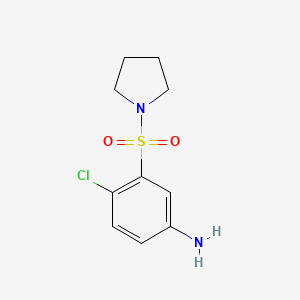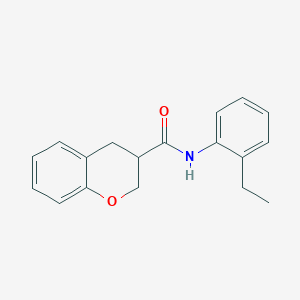
3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound. It is notable for its complex structure, which combines elements of pyrazole, isoquinoline, and sulfonyl functional groups. This combination gives the compound a unique set of chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. A general synthetic route may include the following:
Formation of the Pyrazole Ring: : This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the Isoquinoline Group: : This step may involve a Friedel-Crafts acylation reaction, followed by further functional group modifications.
Sulfonylation: : This can be done by treating the intermediate compound with a sulfonyl chloride in the presence of a base.
Final Coupling and Methylation: : The final product can be obtained by coupling the sulfonylated intermediate with a methylating agent and a methoxy group introduction.
The conditions for each step can vary but commonly involve organic solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely follow an optimized version of the synthetic route described above, potentially utilizing flow chemistry techniques to enhance efficiency and yield. Key steps would include large-scale batch reactors and continuous purification processes like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy group may undergo oxidation under strong oxidative conditions, forming aldehyde or carboxylic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a thiol group under reductive conditions.
Substitution: : The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles like sodium methoxide or sodium sulfide in suitable solvents.
Major Products Formed
Oxidation products such as aldehydes or carboxylic acids.
Reduction products like thiols.
Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a model molecule for studying complex synthetic routes and reaction mechanisms involving multiple functional groups.
Biology
Its structural complexity allows for the exploration of its interactions with various biological macromolecules, potentially leading to the discovery of novel biochemical pathways.
Medicine
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is under investigation for its potential pharmacological effects. Its unique structure may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrazole groups may bind to active sites, while the sulfonyl and methoxy groups could modulate the compound's overall reactivity and binding affinity. This can lead to the modulation of biological pathways, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide: : A structurally related compound.
4-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-3-carboxamide: : Similar but with different functional group positions.
2-Methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide: : Another positional isomer.
Unique Features
The unique combination of pyrazole, isoquinoline, and sulfonyl groups in this compound differentiates it from its analogs
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-9-27(24,25)22-8-7-13-5-6-15(10-14(13)11-22)19-17(23)16-12-21(2)20-18(16)26-3/h5-6,10,12H,4,7-9,11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHBRBOMQLLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2600439.png)

![8-(2-ethoxyphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2600442.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2600443.png)
![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)



![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2600451.png)
![3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2600457.png)
